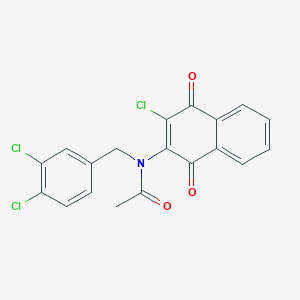
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3,4-dichlorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3,4-dichlorobenzyl)acetamide" is not directly described in the provided papers. However, related compounds with similar structural motifs have been studied. For instance, compounds with naphthalene rings and acetamide groups have been synthesized and analyzed for various biological activities and structural properties. These compounds often exhibit interesting chemical and pharmacological properties due to their structural features, such as the presence of chloro substituents and acetamide linkages .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent or through the reaction of an amine with an acid chloride. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of dry dichloromethane, lutidine, and TBTU . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For instance, the crystal structure of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide was determined using X-ray diffraction, revealing an sp3-hybridized carbon atom connected to the nitrogen atom of the acetamide group . The structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was also elucidated by X-ray diffraction, along with NMR and IR spectroscopy . These techniques would be essential for analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield 2-acylamino-3-arylamino-1,4-naphthoquinones and can form angular heterocyclic compounds with certain bifunctional aromatic amines . These reactions are influenced by the reactivity of the acetamide moiety and the substituents present on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For instance, the presence of halogen substituents can affect the compound's density, melting point, and solubility. The crystallographic analysis provides insights into the conformation and packing of the molecules in the solid state, which can influence the compound's stability and reactivity . The intermolecular and intramolecular hydrogen bonding patterns observed in these structures are also crucial for understanding the compound's properties and potential interactions with biological targets.
科学的研究の応用
Chemical Reactions and Structural Studies
N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield 2-acylamino-3-arylamino-1,4-naphthoquinones and, under certain conditions, forms angular heterocyclic compounds, suggesting a versatile reactivity in the synthesis of complex organic structures (Agarwal & Mital, 1976). The compound has been involved in studies focusing on the balance between hydrogen bonding, stacking, and halogen bonding, providing insights into noncovalent interactions critical for molecular architecture and stability (Gouda et al., 2022).
Interaction with Biological Systems
A variant of the compound, with a similar naphthoquinone structure, has been explored for its anxiolytic effects in animal models, indicating potential biological activities and therapeutic applications (Lutsenko, Bobyrev & Devyatkina, 2013). It's worth noting that while the structural similarities suggest possible biological activities, direct studies on N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3,4-dichlorobenzyl)acetamide specifically may be required for conclusive insights.
Molecular Synthesis and Design
In the realm of synthetic chemistry, derivatives of this compound have been explored for various applications, including the design of complex molecules with potential biological activities (Karmakar, Kalita & Baruah, 2009). The structural versatility and reactivity of these compounds make them valuable in the synthesis of novel molecules with tailored properties.
特性
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(3,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3NO3/c1-10(24)23(9-11-6-7-14(20)15(21)8-11)17-16(22)18(25)12-4-2-3-5-13(12)19(17)26/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRHUODULWCZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

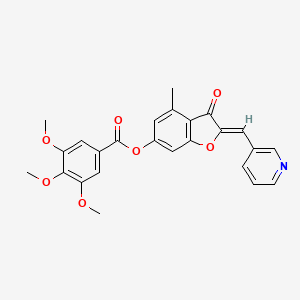
![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)
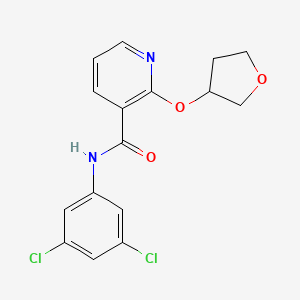
![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2518217.png)
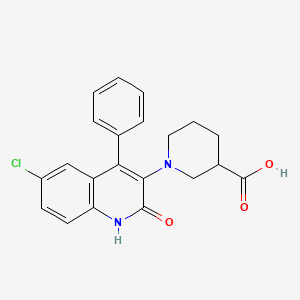
![(E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2518219.png)
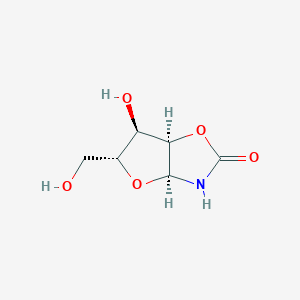
![6-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2518222.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine](/img/structure/B2518224.png)

![2-[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2518226.png)

![N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2518228.png)